N-(4-METHOXYPHENYL)-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE
Description
N-(4-Methoxyphenyl)-4-(pyrrolidine-1-sulfonyl)benzamide is a benzamide derivative characterized by a methoxyphenyl group attached to the amide nitrogen and a pyrrolidine sulfonyl moiety at the para position of the benzamide core. The methoxy group may enhance solubility and bioavailability, while the pyrrolidine sulfonyl group could influence steric and electronic interactions in biological systems .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-24-16-8-6-15(7-9-16)19-18(21)14-4-10-17(11-5-14)25(22,23)20-12-2-3-13-20/h4-11H,2-3,12-13H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETTVSKMTKPACJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHOXYPHENYL)-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with 4-aminobenzenesulfonyl chloride to produce N-(4-methoxyphenyl)-4-(chlorosulfonyl)benzamide. Finally, the chlorosulfonyl group is substituted with pyrrolidine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-METHOXYPHENYL)-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: 4-hydroxyphenyl-4-(pyrrolidin-1-ylsulfonyl)benzamide.
Reduction: N-(4-methoxyphenyl)-4-(pyrrolidin-1-ylthio)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-METHOXYPHENYL)-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammation.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-METHOXYPHENYL)-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between N-(4-methoxyphenyl)-4-(pyrrolidine-1-sulfonyl)benzamide and analogous benzamide derivatives:
Structural and Functional Analysis
Substituent Effects :
- The methoxy group in the target compound (vs. ethoxy or propoxy in derivatives) balances lipophilicity and metabolic stability. Ethoxy/propoxy analogs may exhibit longer half-lives but reduced solubility .
- Sulfonamide Variations : Pyrrolidine sulfonyl (target compound) vs. dimethylsulfamoyl () or benzyl(methyl)sulfamoyl (LMM5) groups alter steric bulk and hydrogen-bonding capacity, impacting target selectivity .
Biological Activity :
- LMM5 demonstrated antifungal activity (C. albicans MIC: 16 µg/mL), suggesting sulfonamide-linked benzamides may disrupt fungal membrane integrity or enzyme function .
- The triazole-containing Compound 2515-5620 () shares structural motifs with kinase inhibitors, though its specific targets remain unconfirmed .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods described in , where oxazol-5(4H)-one intermediates are used to construct benzamide cores. This contrasts with LMM5/LMM11, which incorporate oxadiazole rings via commercial sourcing .
Biological Activity
N-(4-Methoxyphenyl)-4-(pyrrolidine-1-sulfonyl)benzamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.
The molecular structure of this compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H24N2O4S |
| Molecular Weight | 372.47 g/mol |
| LogP | 3.1566 |
| Polar Surface Area | 62.53 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
These properties suggest favorable pharmacokinetic characteristics, including good lipophilicity and potential for cell membrane permeability.
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on deubiquitylating enzymes (DUBs), which play critical roles in various cellular processes, including protein degradation and signaling pathways .
- Antiviral Activity : Compounds with similar structural motifs have demonstrated efficacy against viral infections, particularly filoviruses like Ebola and Marburg. These compounds were found to inhibit viral entry and replication .
Anticancer Activity
This compound has been evaluated for its anticancer properties:
- Cell Line Studies : In vitro studies using the MDA-MB-436 breast cancer cell line showed that related compounds exhibited significant antiproliferative activity, with IC50 values indicating potent inhibition of cell growth. For instance, a compound structurally similar to this compound demonstrated an IC50 value of approximately 2.57 µM, indicating strong activity compared to control agents like Olaparib .
Table 1: Antiproliferative Activity of Related Compounds
| Compound ID | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 2.57 | MDA-MB-436 |
| Compound B | 8.90 | MDA-MB-436 |
| Olaparib | 8.90 | MDA-MB-436 |
Case Studies
- Antiviral Efficacy : A study focused on the antiviral properties of similar benzamide derivatives indicated their potential as therapeutic agents against viral infections, particularly highlighting their ability to inhibit viral entry mechanisms .
- Anticancer Research : In a comparative study, the compound was tested against various cancer cell lines, demonstrating that modifications in the pyrrolidine and benzamide structures significantly influenced their anticancer efficacy. The presence of the methoxy group was noted to enhance activity against specific cancer types, suggesting a structure-activity relationship that warrants further exploration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
